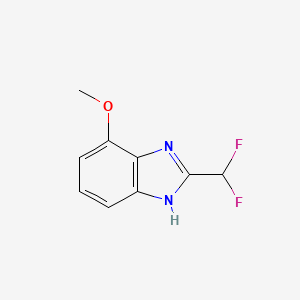

2-(difluoromethyl)-4-methoxy-1H-benzimidazole

Overview

Description

“2-(difluoromethyl)-4-methoxy-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This particular compound has a difluoromethyl group attached at the 2-position and a methoxy group at the 4-position of the benzimidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzimidazole core with a difluoromethyl group (-CF2H) attached at the 2-position and a methoxy group (-OCH3) at the 4-position .Chemical Reactions Analysis

Benzimidazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can potentially form bonds with metal ions . The difluoromethyl group might also participate in certain reactions, such as nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the difluoromethyl and methoxy groups .Scientific Research Applications

1. Cancer Research and Treatment

2-(Difluoromethyl)-4-methoxy-1H-benzimidazole and its analogues have been studied for their potential in cancer treatment. For instance, a structure-activity relationship study of this compound, specifically as a phosphatidylinositol 3-kinase (PI3K) inhibitor, showed significant effects on the potency against various forms of PI 3-kinase enzymes and demonstrated considerable effectiveness in vivo against U87MG human glioblastoma tumor xenografts in mice (Rewcastle et al., 2011).

2. Antimicrobial and Antifungal Applications

Benzimidazole derivatives, including those with methoxy groups, have been investigated for their antimicrobial and antifungal properties. A study on 2-mercapto-5-methoxy-1H-benzimidazole and its analogues demonstrated effectiveness in inhibiting the growth of phytopathogenic fungi, showing potential for agricultural applications (Jebur & Ismail, 2019).

3. Inhibitors for Gastric Acid Secretion

Some benzimidazole derivatives, including those with methoxy substituents, have been studied as inhibitors of gastric acid secretion. For example, pantoprazole, a drug undergoing clinical studies, is a dimethoxypyridyl-substituted inhibitor that shows high potency and stability in acidic environments (Kohl et al., 1992).

4. Antiviral Research

Research on modified benzimidazole derivatives, including those with methoxy groups, has been conducted to evaluate their activity against viruses such as herpes simplex virus type 1. These studies contribute to the development of new antiviral agents (Kharitonova et al., 2016).

5. Development of New Pharmaceutical Agents

Further research into benzimidazole derivatives has led to the development of novel compounds with potential pharmaceutical applications. This includes the synthesis and evaluation of new benzimidazole derivatives for their inhibitory activity against various enzymes and cellular processes, contributing to the discovery of new therapeutic agents (Mahdavi et al., 2018).

6. Corrosion Inhibition

Benzimidazole derivatives, including those substituted with methoxy groups, have been studied for their corrosion inhibition performance on metals like mild steel in acidic environments. This research is significant for industrial applications, particularly in protecting metals from corrosion (Yadav et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(difluoromethyl)-4-methoxy-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c1-14-6-4-2-3-5-7(6)13-9(12-5)8(10)11/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCGIKDERISBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705423 | |

| Record name | 2-(Difluoromethyl)-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(difluoromethyl)-4-methoxy-1H-benzimidazole | |

CAS RN |

866392-65-6 | |

| Record name | 2-(Difluoromethyl)-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

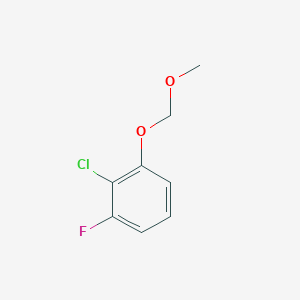

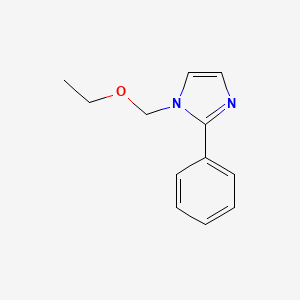

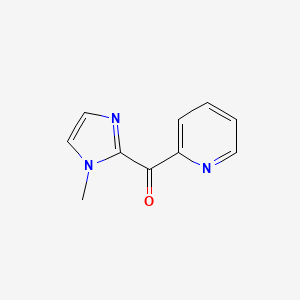

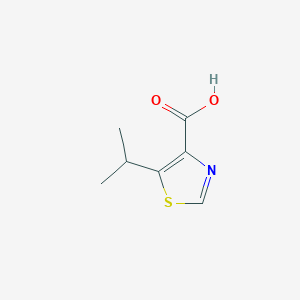

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)

![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)

![4-Chloro-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3359584.png)

![4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359589.png)